C20H18BrN3

Catalog No.
S573697
CAS No.
518-67-2
M.F
C20H18BrN3
M. Wt
380.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C20H18BrN3

CAS Number

518-67-2

Product Name

C20H18BrN3

IUPAC Name

3-imino-5-methyl-6-phenylphenanthridin-8-amine;hydrobromide

Molecular Formula

C20H18BrN3

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H

InChI Key

MQOKYEROIFEEBH-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,8-Diamino-5-methyl-6-phenylphenanthridinium Bromide; Dimidium bromide; Phenanthridinium Compound 1553; Phenanthridium 1553; Trypadine;

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

The exact mass of the compound Dimidium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethidium Homodimer-2 (EthD-2), CAS 518-67-2, is a high-affinity, red-fluorescent nucleic acid stain used as a cell viability indicator for dead or membrane-compromised cells. As a dimeric form of the classic ethidium structure, it is characterized by its inability to cross intact cell membranes due to its high positive charge. Upon binding to DNA or RNA through intercalation, its fluorescence intensity increases by more than 30-fold, with excitation/emission maxima around 535/624 nm. This property makes it a common reagent in fluorescence microscopy and flow cytometry for specifically labeling necrotic or late-apoptotic cells.

Substituting Ethidium Homodimer-2 (EthD-2) with its monomeric analog Ethidium Bromide (EtBr) or the common dead-cell stain Propidium Iodide (PI) can lead to significant losses in assay sensitivity and stability. The dimeric structure of EthD-2 confers a DNA binding affinity that is orders of magnitude higher than that of EtBr, resulting in more stable dye-DNA complexes critical for applications requiring pre-staining or extended incubation. This high affinity also leads to a greater fluorescence enhancement upon binding compared to EtBr or PI, providing a brighter signal and better discrimination between live and dead cell populations. While PI is a widely used substitute, EthD-2 and its analogs can offer superior performance due to higher quantum yields and stronger DNA affinity, which is a key consideration for assays demanding maximum sensitivity.

Dramatically Higher DNA Binding Affinity Than Monomeric Ethidium Bromide

The dimeric structure of Ethidium Homodimer-1 (a close structural analog to EthD-2) results in a significantly stronger interaction with DNA compared to its monomeric counterpart, Ethidium Bromide. The intrinsic DNA binding affinity constant for the homodimer is reported as 2 x 10^8 M-1, which is over 1,300 times higher than the 1.5 x 10^5 M-1 constant reported for Ethidium Bromide under the same ionic conditions.

Evidence DimensionIntrinsic DNA Binding Affinity Constant (K)
Target Compound Data2 x 10^8 M-1 (for Ethidium Homodimer-1)
Comparator Or BaselineEthidium Bromide: 1.5 x 10^5 M-1
Quantified Difference>1300-fold higher affinity
ConditionsIn 0.2 M Na+ solution

This exceptionally high affinity ensures more stable and permanent staining, reducing dye dissociation and making it suitable for assays that involve washing steps or long-term imaging where signal stability is crucial.

Greater Fluorescence Enhancement Factor Compared to Standard Dyes

Ethidium Homodimer-2 exhibits a fluorescence enhancement of over 30-fold upon binding to nucleic acids. A closely related analog, Ethidium Homodimer-1, shows a >40-fold enhancement. This is a significant improvement over Ethidium Bromide, which has a reported fluorescence increase of approximately 20-fold, and Propidium Iodide, with a 20-30 fold enhancement.

Evidence DimensionFluorescence Enhancement Upon DNA Binding
Target Compound Data>30-fold to >40-fold (EthD-2 and EthD-1)
Comparator Or BaselineEthidium Bromide: ~20-fold; Propidium Iodide: 20-30 fold
Quantified DifferenceUp to 2x greater fluorescence enhancement vs. Ethidium Bromide
ConditionsAqueous buffer upon binding to DNA

A higher fluorescence enhancement factor provides a better signal-to-noise ratio, enabling more sensitive detection of dead cells, especially when the target population is rare.

Process Suitability: Stable Complex Formation for Pre-Staining Protocols

The complex formed between Ethidium Homodimer and double-stranded DNA is exceptionally stable, allowing for the formation of the complex *before* electrophoretic separation. This stability means the dye-DNA complex can be run on an agarose gel without significant dissociation or background stain in the gel itself. This contrasts with standard post-staining protocols required for Ethidium Bromide or the reversible binding of dyes like Thiazole Orange, which readily dissociate.

Evidence DimensionComplex Stability During Electrophoresis
Target Compound DataStable; allows for pre-staining before electrophoresis
Comparator Or BaselineEthidium Bromide: Requires post-staining or in-gel staining; Thiazole Orange: Forms readily dissociable complexes
Quantified DifferenceQualitative improvement in workflow (pre-staining vs. post-staining)
ConditionsAgarose gel electrophoresis

This enables cleaner, lower-background gel imaging and opens up highly sensitive detection workflows, such as detecting picogram levels of DNA, that are not feasible with less stable, lower-affinity dyes.

High-Sensitivity Dead Cell Identification in Flow Cytometry

Due to its high binding affinity and significant fluorescence enhancement, EthD-2 is the right choice for accurately identifying and quantifying dead cells in a mixed population. It provides a bright, stable red signal from membrane-compromised cells, making it ideal for multiplex assays alongside green fluorescent live-cell probes like Calcein AM.

Terminal Viability Staining in Long-Term Cell Culture Imaging

In experiments requiring long-term monitoring where a final cell viability assessment is needed, the high-affinity binding of EthD-2 is a key advantage. Its stable DNA-dye complex ensures that the signal from dead cells persists through media changes and extended incubation periods, providing a reliable endpoint measurement of cytotoxicity.

Ultrasensitive Quantification of dsDNA in Solution or Gels

The combination of high binding affinity and fluorescence enhancement allows EthD-2 to be used for sensitive detection of nucleic acids. Its ability to form stable pre-stained complexes with DNA enables workflows for detecting picogram quantities of DNA in agarose gels, a level of sensitivity that is difficult to achieve with standard Ethidium Bromide protocols.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

379.06841 Da

Monoisotopic Mass

379.06841 Da

Heavy Atom Count

24

UNII

4LYH37ZZQ2

Related CAS

20566-69-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 76 of 116 companies with hazard statement code(s):;
H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

518-67-2

Wikipedia

Dimidium bromide

Dates

Last modified: 08-15-2023

Explore Compound Types